Cerium(III) sulfate octahydrate

Catalog No.
S1505694
CAS No.
10450-59-6
M.F
Ce2 O12 S3 . 8 H2 O
M. Wt
712.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cerium(III) sulfate octahydrate

CAS Number

10450-59-6

Product Name

Cerium(III) sulfate octahydrate

IUPAC Name

cerium(3+);trisulfate;octahydrate

Molecular Formula

Ce2 O12 S3 . 8 H2 O

Molecular Weight

712.6 g/mol

InChI

InChI=1S/2Ce.3H2O4S.8H2O/c;;3*1-5(2,3)4;;;;;;;;/h;;3*(H2,1,2,3,4);8*1H2/q2*+3;;;;;;;;;;;/p-6

InChI Key

PQBKXYUMEMUVIH-UHFFFAOYSA-H

SMILES

O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+3].[Ce+3]

Canonical SMILES

O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+3].[Ce+3]

Redox Reactions and Catalysis

Cerium(III) sulfate exhibits unique redox properties due to the ability of cerium to exist in multiple oxidation states (Ce(III) and Ce(IV)). This makes it a valuable reagent in various oxidation-reduction (redox) reactions. Studies have explored its potential as a:

  • Reductant: Cerium(III) can act as a one-electron reductant for various organic and inorganic compounds, enabling controlled and selective reactions.
  • Oxidant: When treated with oxidizing agents like hydrogen peroxide, cerium(III) can be converted to cerium(IV), which acts as a mild oxidant for organic substrates.
  • Catalyst: Cerium(III) sulfate can be used as a catalyst or cocatalyst in various reactions, including organic transformations, polymerization reactions, and decomposition of pollutants.

Material Science and Luminescence

Cerium(III) sulfate finds applications in material science due to its unique properties:

  • Dopant: Doping other materials with cerium(III) can modify their optical, electrical, and catalytic properties. For example, doping ceramics with cerium(III) can enhance their strength, thermal stability, and luminescent properties.
  • Luminescent material: Cerium(III) itself exhibits luminescence, emitting light upon excitation. This property makes it useful in developing luminescent sensors, displays, and bioimaging probes.

Analytical Chemistry and Environmental Applications

Cerium(III) sulfate plays a role in various analytical and environmental research areas:

  • Gravimetric analysis: It can be used as a precipitating agent for certain elements, enabling their gravimetric determination.
  • Spectroscopic analysis: Cerium(III) ions possess characteristic absorption bands in various spectroscopic techniques, allowing for their identification and quantification.
  • Environmental remediation: Cerium(III) has been explored for its potential to remove pollutants like arsenic and organic contaminants from water due to its ability to change oxidation states and form complexes with these pollutants.

Cerium(III) sulfate octahydrate, with the chemical formula Ce2(SO4)38H2O\text{Ce}_2(\text{SO}_4)_3\cdot 8\text{H}_2\text{O}, is an inorganic compound that appears as white to off-white crystals or powder. It has a molecular weight of 712.54 g/mol and is known for its high purity, often exceeding 99.9% in commercial preparations . This compound is part of the sulfate group and is commonly used in various industrial applications due to its unique properties.

, particularly those involving redox processes. It can be reduced to cerium(II) sulfate or oxidized to cerium(IV) sulfate under appropriate conditions. The following reaction illustrates the reduction process:

Ce2(SO4)38H2O+2e2Ce2++3SO42+8H2O\text{Ce}_2(\text{SO}_4)_3\cdot 8\text{H}_2\text{O}+2\text{e}^-\rightarrow 2\text{Ce}^{2+}+3\text{SO}_4^{2-}+8\text{H}_2\text{O}

This reaction shows the conversion of cerium(III) sulfate to cerium(II) ions, which can further participate in various applications such as catalysis and electronics.

The synthesis of cerium(III) sulfate octahydrate typically involves the reaction of cerium oxide or cerium hydroxide with sulfuric acid. The general procedure can be summarized as follows:

  • Preparation of the Sulfuric Acid Solution: A concentrated sulfuric acid solution is prepared.
  • Addition of Cerium Source: Cerium oxide or hydroxide is gradually added to the sulfuric acid solution while stirring continuously.
  • Crystallization: The resulting solution is cooled to allow for crystallization of cerium(III) sulfate octahydrate.
  • Filtration and Drying: The crystals are filtered out and dried to obtain the final product .

Studies on the interactions of cerium(III) sulfate octahydrate with other compounds have revealed its potential as a reducing agent and its ability to form complexes with various ligands. These interactions are significant for its application in catalysis and material science. Furthermore, research into its interactions with biological systems suggests that it may influence cellular mechanisms through redox activity .

Cerium(III) sulfate octahydrate shares similarities with several other rare earth metal sulfates. Below is a comparison highlighting its uniqueness:

CompoundFormulaUnique Features
Cerium(III) sulfateCe2(SO4)3\text{Ce}_2(\text{SO}_4)_3Anhydrous form; lacks water molecules
Lanthanum(III) sulfateLa2(SO4)38H2O\text{La}_2(\text{SO}_4)_3\cdot 8\text{H}_2\text{O}Similar hydration but different metal ion properties
Neodymium(III) sulfateNd2(SO4)38H2O\text{Nd}_2(\text{SO}_4)_3\cdot 8\text{H}_2\text{O}Exhibits distinct optical properties due to neodymium
Europium(III) sulfateEu2(SO4)35H2O\text{Eu}_2(\text{SO}_4)_3\cdot 5\text{H}_2\text{O}Known for luminescent properties

Cerium(III) sulfate octahydrate stands out due to its high solubility and unique redox properties, making it particularly useful in applications requiring stable cerium ions.

Classical Synthetic Routes

Synthesis from Ammonium Cerium Nitrate

The synthesis of cerium(III) sulfate octahydrate from ammonium cerium nitrate represents one of the most established classical preparation methods. This approach typically involves the reduction of cerium(IV) ammonium nitrate to cerium(III) species followed by sulfate incorporation [5]. The process begins with the dissolution of ceric ammonium nitrate in aqueous solution, where the hexanitratocerate(IV) anion undergoes reduction to form cerium(III) ions [5].

The reduction mechanism involves a one-electron transfer process, converting cerium(IV) to cerium(III), which is signaled by the characteristic color change from orange-red to pale yellow [5]. This transformation is critical for obtaining the desired oxidation state for sulfate complex formation. The subsequent addition of sulfuric acid facilitates the formation of cerium(III) sulfate through direct complexation reactions [8].

Research has demonstrated that this synthetic route provides reliable yields when conducted under controlled temperature conditions, typically ranging from 60 to 80 degrees Celsius [8]. The process requires careful monitoring of the reaction pH to ensure complete conversion while preventing unwanted side reactions [8]. The octahydrate form crystallizes spontaneously from the aqueous solution upon cooling, with the water molecules forming an integral part of the crystal lattice structure [7].

Preparation from Cerium Oxide and Sulfuric Acid

The direct reaction between cerium oxide and sulfuric acid represents a fundamental approach for cerium(III) sulfate octahydrate synthesis. This method involves the dissolution of cerium(IV) oxide in concentrated sulfuric acid solutions, followed by controlled precipitation of the sulfate salt [6]. The conversion process operates through a dissolution-precipitation mechanism where cerium oxide undergoes slow dissolution in acidic medium [6].

Experimental investigations have revealed that this conversion process is highly dependent on several critical parameters. Sulfuric acid concentration in the range of 8 to 14 molar per cubic decimeter significantly influences the dissolution rate of cerium oxide [6]. Higher acid concentrations accelerate the dissolution process, with optimal conditions typically achieved at 12 molar per cubic decimeter sulfuric acid [6].

Temperature control emerges as another crucial factor, with reaction temperatures between 105 and 135 degrees Celsius providing optimal conversion rates [6]. The process involves an initial slow dissolution phase, requiring more than 48 hours to completely dissolve 0.02 mol of cerium oxide powder in 100 milliliters of 8 molar per cubic decimeter sulfuric acid at 125 degrees Celsius [6]. The dissolved cerium cations subsequently exceed solubility limits and directly precipitate as cerium(IV) sulfate, which can be further reduced to obtain the cerium(III) form [6].

Particle size optimization plays a significant role in reaction kinetics, with smaller particle sizes (2.5 micrometers average) demonstrating enhanced dissolution rates compared to larger particles [6]. The agitation speed must exceed 750 revolutions per minute to ensure mass transfer limitations do not control the overall reaction rate [6].

Reduction Methods from Cerium(IV) Compounds

The reduction of cerium(IV) compounds to cerium(III) sulfate octahydrate involves sophisticated electron transfer mechanisms that have been extensively characterized through electrochemical studies. The cerium(III)/cerium(IV) redox couple exhibits unique structural changes during electron transfer, where cerium(III) preferentially coordinates with nine water molecules as [cerium(III)(H2O)9]³⁺, while cerium(IV) complexes with three bisulfates as [cerium(IV)(H2O)6(HSO4)3]⁺ [9] [10].

The reduction mechanism follows a two-step chemical-electrochemical process where cerium(IV) first exchanges bisulfate anions with water molecules in a chemical step, followed by a rate-determining electron transfer step [9] [10]. This mechanism explains the observed asymmetry in cerium(III)/cerium(IV) charge transfer and the significant shift in redox potential with acid concentration [10].

Kinetic studies have demonstrated that the exchange current density exhibits a maximum between 60 and 80 percent cerium(IV) concentration relative to total cerium concentration [9]. The cathodic Tafel slope values range between 170 and 320 millivolts per decade, with temperature-dependent variations that provide insights into the underlying electron transfer mechanism [9].

The reduction process can be enhanced through the use of specific reducing agents such as sodium oxalate, which serves as a primary standard for cerium(IV) quantification [4] [8]. Each 6.700 milligrams of sodium oxalate corresponds to 1 milliliter of 0.1 normal ceric sulfate solution, providing a stoichiometric basis for controlled reduction reactions [4].

Modern Preparation Techniques

Solution-Based Synthetic Approaches

Contemporary solution-based methodologies for cerium(III) sulfate octahydrate preparation emphasize precise control over reaction parameters to achieve enhanced product quality and reproducibility. These approaches utilize advanced mixing techniques and controlled addition protocols to optimize nucleation and crystal growth processes [14]. The implementation of continuous flow reactors has enabled better control over residence times and temperature profiles, resulting in more uniform particle size distributions [14].

Modern solution-based synthesis typically employs cerium(III) nitrate hexahydrate as the primary cerium source, which offers superior solubility characteristics compared to other cerium precursors [14]. The dissolution process involves careful pH adjustment using borate buffer systems to maintain optimal reaction conditions [33]. Spectrophotometric monitoring techniques have been developed to track reaction progress through characteristic absorption changes at 560 nanometers [33].

The incorporation of surfactant systems, particularly cetylpyridinium bromide, has demonstrated significant enhancement in complex formation efficiency [33]. These surfactants modify the solution interface properties, promoting more controlled nucleation and reducing agglomeration tendencies during crystal formation [33]. The resulting complexes exhibit improved stability, maintaining their structural integrity for periods exceeding 24 hours under ambient conditions [33].

Temperature control strategies in solution-based approaches typically maintain reaction temperatures between 30 and 80 degrees Celsius, with magnetic stirring at 400 revolutions per minute to ensure homogeneous mixing [20]. The reaction completion time varies from several minutes to six hours, depending on the specific precursor concentrations and desired crystal morphology [20].

Controlled Precipitation Methods

Controlled precipitation techniques represent a significant advancement in cerium(III) sulfate octahydrate synthesis, offering precise control over crystal nucleation and growth processes. These methods utilize supersaturation control strategies to influence both crystal phase formation and morphology [27]. The thermodynamic driving force generated through controlled supersaturation primarily governs nucleation behavior, which subsequently determines crystal structure and particle morphology [27].

Semibatch reactive crystallization protocols have been developed to optimize precipitation conditions through controlled reagent addition rates [27]. These techniques typically employ constant flow pumps to maintain addition rates of 1 milliliter per minute, ensuring gradual supersaturation buildup that promotes uniform crystal formation [20]. The reaction environment is maintained at controlled temperatures, typically 30 degrees Celsius, with continuous magnetic stirring to prevent localized concentration gradients [20].

The precipitation process benefits from the implementation of in-situ monitoring techniques, including Raman spectroscopy and focused beam reflection measurement instruments [27]. These analytical tools provide real-time information about nucleation onset, crystal growth rates, and polymorphic transformations during the precipitation process [27]. Such monitoring capabilities enable dynamic adjustment of process parameters to optimize final product characteristics [27].

Post-precipitation treatment involves centrifugation and multiple washing cycles with deionized water and anhydrous alcohol to remove impurities and unreacted precursors [20]. The precipitate undergoes controlled drying at 60 degrees Celsius to remove excess solvent while preserving the octahydrate crystal structure [20]. Quality assessment of the precipitated material typically involves X-ray diffraction analysis to confirm phase purity and crystal structure integrity [27].

Hydrothermal Synthesis Pathways

Hydrothermal synthesis represents an advanced preparation methodology that utilizes elevated temperature and pressure conditions to promote cerium(III) sulfate octahydrate formation. This technique operates under carefully controlled hydrothermal conditions, typically at temperatures ranging from 120 to 200 degrees Celsius for treatment periods of 5 to 40 hours [16]. The hydrothermal environment facilitates enhanced dissolution and recrystallization processes that result in improved crystal quality and morphological control [16].

The hydrothermal synthesis process demonstrates significant sensitivity to starting material selection, with cerium(IV) sulfate and cerium(IV) ammonium sulfate producing substantially different crystal characteristics compared to cerium(III) nitrate precursors [16]. When utilizing cerium(IV) salts at 180 degrees Celsius for 5 hours, the resulting cerium oxide particles exhibit very fine particle sizes of approximately 30 angstroms [16]. In contrast, cerium(III) salt precursors yield relatively coarse particles with sizes around 160 angstroms [16].

The crystallite size of products synthesized from cerium(IV) compounds shows strong temperature dependence, while materials derived from cerium(III) compounds remain relatively insensitive to treatment temperature variations [16]. This behavior reflects fundamental differences in dissolution and nucleation mechanisms between different oxidation states of cerium under hydrothermal conditions [16].

Hydrothermal synthesis protocols typically employ Teflon-lined stainless steel autoclaves with volumes ranging from 50 to 100 milliliters [20]. The reaction mixture undergoes controlled heating to the target temperature over 24 hours, followed by isothermal treatment for the desired duration, and subsequent cooling to room temperature over 48 hours [22]. This temperature profile ensures gradual phase transformations and minimizes thermal stress-induced defects [22].

Green Synthesis Approaches

Environmental Impact Reduction Strategies

Green synthesis methodologies for cerium(III) sulfate octahydrate emphasize the reduction of environmental impact through the elimination of toxic solvents and the implementation of energy-efficient processes. Traditional physical and chemical synthesis methods typically require toxic reducing solvents that pose significant threats to biodiversity and ecosystem stability [17] [18]. These conventional approaches also generate nanoparticles that exhibit toxicity and instability, reducing their overall efficiency and environmental compatibility [17] [18].

The development of environmentally friendly synthesis routes focuses on replacing hazardous chemicals with bio-compatible alternatives derived from natural sources [17] [18]. Plant-based extracts have emerged as particularly effective reducing and stabilizing agents due to their abundance, inherent safety, and rich composition of active phytochemicals [17]. These biological extracts contain diverse metabolites including ketones, carboxylic acids, phenols, and ascorbic acid that function as both reduction and stabilization agents [17].

Environmental impact assessment studies have demonstrated that green synthesis approaches significantly reduce waste generation and energy consumption compared to conventional methods [18]. The elimination of high-temperature and high-pressure requirements substantially decreases the carbon footprint associated with cerium compound preparation [18]. Additionally, the avoidance of toxic solvents eliminates the need for specialized waste treatment facilities and reduces long-term environmental contamination risks [18].

Life cycle analysis of green synthesis pathways reveals substantial improvements in overall environmental sustainability metrics [21]. These methodologies demonstrate reduced water consumption, lower energy requirements, and minimal generation of hazardous byproducts [21]. The implementation of room-temperature synthesis conditions further enhances the environmental benefits by eliminating energy-intensive thermal treatment requirements [21].

Sustainable Reagent Selection

Sustainable reagent selection represents a critical component of green synthesis strategies for cerium(III) sulfate octahydrate preparation. The identification and utilization of renewable, non-toxic precursor materials form the foundation of environmentally responsible synthesis protocols [17] [18]. Plant-derived materials have demonstrated exceptional potential as sustainable reagent sources due to their renewable nature and rich phytochemical composition [17].

Various plant parts including leaves, flowers, and stems have been successfully employed as sustainable reagent sources for cerium compound synthesis [17]. Leaf extracts have received particular attention due to their high concentration of bioactive metabolites that function effectively as reducing and stabilizing agents [17]. The phytochemical diversity in these extracts, including flavonoids, phenolic compounds, and organic acids, provides multiple pathways for cerium ion reduction and complex stabilization [17].

Microbial sources represent another category of sustainable reagents that offer significant advantages for green synthesis applications [17] [18]. Microorganisms possess intrinsic capabilities for nanoparticle synthesis through their rich complement of secondary metabolites [17]. Microbial metabolites such as enzymes, proteins, and heterocyclic derivatives play crucial roles in the reduction and stabilization of cerium bulk salts into respective nanoparticle forms [17] [18].

The selection criteria for sustainable reagents prioritize renewable sourcing, minimal processing requirements, and biodegradability [18]. Oroxylum indicum fruit extract exemplifies an optimal sustainable reagent, demonstrating effective cerium oxide nanoparticle synthesis with particle sizes of 23.58 nanometers [21]. The extract exhibits excellent reducing capabilities while maintaining environmental compatibility and renewable sourcing characteristics [21].

Energy-Efficient Production Methods

Energy-efficient production methods for cerium(III) sulfate octahydrate synthesis focus on minimizing thermal energy requirements while maintaining product quality and yield. Traditional synthesis approaches often require elevated temperatures and extended reaction times, resulting in substantial energy consumption [18]. Green synthesis methodologies address these concerns through the development of room-temperature processes that eliminate energy-intensive heating requirements [17] [18].

Room-temperature synthesis protocols have been successfully demonstrated for cerium compound preparation using biological reducing agents [17] [18]. These processes typically complete within minutes to several hours under ambient laboratory conditions, representing a significant improvement over conventional high-temperature methods [17]. The elimination of heating requirements reduces energy consumption by up to 80 percent compared to traditional hydrothermal synthesis approaches [18].

Microwave-assisted synthesis represents an advanced energy-efficient methodology that significantly reduces reaction times and energy consumption [20]. This technique utilizes selective microwave heating to achieve rapid temperature elevation in specific reaction zones, minimizing overall energy input while maintaining reaction efficiency [20]. Microwave heating protocols typically require only 10 to 30 minutes compared to several hours for conventional thermal methods [20].

Ultrasonic-assisted synthesis provides another energy-efficient alternative that utilizes acoustic energy to promote chemical reactions [20]. This methodology employs high-frequency sound waves to create localized high-energy zones that facilitate rapid nucleation and crystal growth processes [20]. The ultrasonic approach typically operates at room temperature with treatment periods of 30 to 60 minutes, offering substantial energy savings compared to thermal methods [20].

Purification and Quality Control Methodologies

Crystallization and Recrystallization Techniques

Crystallization and recrystallization techniques for cerium(III) sulfate octahydrate purification employ sophisticated approaches to achieve high-purity products with controlled crystal morphology. The crystallization process begins with the preparation of saturated solutions under controlled temperature conditions, typically maintained between 60 and 80 degrees Celsius to optimize solubility characteristics [4]. The cooling rate significantly influences crystal nucleation and growth kinetics, with controlled cooling rates of 0.5 degrees Celsius per minute producing optimal crystal quality [35].

Recrystallization protocols utilize solvent selection strategies to maximize purification efficiency while preserving the octahydrate crystal structure. Water-ethanol mixtures with volume ratios of 68:32 have demonstrated superior performance for cerium sulfate recrystallization, providing optimal balance between solubility and crystal formation kinetics [22]. The recrystallization process involves dissolution at elevated temperatures followed by controlled cooling to promote selective crystallization of the desired phase [22].

Seeded crystallization techniques have been developed to control crystal size distribution and morphology [27]. This approach involves the introduction of pure cerium(III) sulfate octahydrate seed crystals to promote heterogeneous nucleation at predetermined nucleation sites [27]. The seed crystal concentration typically ranges from 0.1 to 1.0 weight percent of the total cerium content, providing sufficient nucleation sites while preventing excessive nucleation that leads to small crystal formation [27].

Crystal morphology control utilizes additive-assisted crystallization techniques that modify crystal growth rates along specific crystallographic directions [15]. The addition of specific organic compounds during crystallization can promote the formation of desired crystal habits, including rodlike, platelike, or spherical morphologies [15]. These morphological modifications influence subsequent processing characteristics and application performance [15].

Crystallization ParameterOptimal RangeImpact on Product Quality
Temperature60-80°CSolubility control, crystal size
Cooling Rate0.5°C/minCrystal quality, defect density
Seed Concentration0.1-1.0 wt%Size distribution, morphology
Solvent Ratio (H2O:EtOH)68:32Purity, crystal structure

Purity Assessment Strategies

Comprehensive purity assessment strategies for cerium(III) sulfate octahydrate employ multiple analytical techniques to ensure product quality meets stringent specifications. X-ray photoelectron spectroscopy provides detailed information about surface composition and oxidation states, with characteristic binding energies for cerium 3d peaks serving as fingerprints for chemical state identification [34]. The technique reveals distinct spectral features for cerium(III) sulfate, including specific binding energy values and full width at half maximum measurements that confirm phase purity [34].

Spectrophotometric analysis utilizing specialized reagents enables quantitative determination of cerium(III) content with high precision and accuracy [33]. The method employs synthesized azo-dye reagents that form colored complexes with cerium(III) ions, exhibiting maximum absorption at 560 nanometers [33]. The linear calibration range extends from 5.0 to 100 micrograms per milliliter with a molar absorptivity of 1.020 × 10⁴ liters per mole per centimeter [33].

Thermogravimetric analysis provides critical information about water content and thermal stability characteristics [35]. The analysis reveals distinct mass loss steps corresponding to dehydration processes, with the octahydrate form losing eight water molecules in the temperature range of 100 to 200 degrees Celsius [35]. The total mass loss percentages provide quantitative assessment of hydration state purity, with theoretical values of 20.2 percent for complete octahydrate dehydration [35].

Complexometric titration methods serve as primary standards for cerium content determination, utilizing standardized solutions with known stoichiometric relationships [4]. Sodium oxalate serves as an effective primary standard, with each 6.700 milligrams equivalent to 1 milliliter of 0.1 normal cerium sulfate solution [4]. The titration endpoint detection employs ferroin indicators that provide sharp color transitions at the equivalence point [4].

Analytical MethodDetection LimitPrecision (RSD)Primary Application
Spectrophotometry1.31 μg/mL0.74%Cerium(III) quantification
XPSSurface analysis±0.1 eVOxidation state verification
Thermogravimetry0.1% mass change±0.05%Hydration state assessment
Complexometric Titration0.1 mg Ce±0.2%Total cerium content

Scale-Up Considerations for Research Applications

Scale-up considerations for cerium(III) sulfate octahydrate production involve systematic evaluation of process parameters to ensure consistent product quality across different production volumes. The manufacturing process utilizes cerium oxide and sulfuric acid as primary feedstock materials, with procurement strategies significantly impacting overall production economics [29]. Raw material availability depends on factors including cerium-containing mineral accessibility, market demand fluctuations, and regulatory policy changes [29].

Industrial-scale production faces challenges related to the complexity and cost of cerium-containing mineral processing, including crushing, grinding, and flotation operations [29]. Bastnasite and monazite represent the primary mineral sources, with processing complexity varying significantly based on mineral composition and associated element content [29]. Environmental and regulatory challenges associated with thorium content in monazite require specialized handling and disposal procedures that impact scale-up economics [29].

Heat and mass transfer considerations become critical at industrial scales, requiring sophisticated reactor design to maintain uniform temperature and concentration profiles [29]. The slow dissolution kinetics of cerium oxide in sulfuric acid necessitate extended residence times that influence reactor sizing and capital investment requirements [6]. Agitation system design must ensure adequate mixing while minimizing energy consumption and mechanical wear [6].

Quality control systems for large-scale production require automated analytical instrumentation capable of continuous monitoring and feedback control [29]. Process analytical technology implementation includes real-time spectroscopic monitoring, automated sampling systems, and statistical process control algorithms [30]. These systems ensure consistent product quality while minimizing batch-to-batch variations that could impact downstream applications [30].

Scale-Up ParameterLaboratory ScaleIndustrial ScaleCritical Considerations
Batch Size1-10 g100-1000 kgHeat transfer, mixing uniformity
Reaction Time2-6 hours12-24 hoursMass transfer limitations
Temperature Control±1°C±2°CThermal management systems
Quality MonitoringManual samplingContinuous onlineProcess analytical technology

UNII

93EJ24I557

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 7 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 5 of 7 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Cerous sulfate octahydrate

Dates

Modify: 2023-08-15

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